molecular formula C14H18O2 B8542232 4-[4-(Hydroxymethyl)-4-methyl-1-cyclohexenyl]phenol

4-[4-(Hydroxymethyl)-4-methyl-1-cyclohexenyl]phenol

Cat. No. B8542232
M. Wt: 218.29 g/mol
InChI Key: XVKJPRXRFLWZHB-UHFFFAOYSA-N
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Patent
US07183445B2

Procedure details

To a solution of [4-(4-benzyloxy-phenyl)-1-methyl-cyclohex-3-enyl]-methanol (102 mg, 0.331 mmol) in DCM (5.0 mL) at −78° C. was added BCl3 (1.0 M in hexanes, 0.5 mL). The reaction mixture was then stirred at −78° C. for 3 h. The mixture was then quenched with aqueous saturated NaHCO3 (30 mL), extracted with ethyl acetate (60 mL), dried over MgSO4 and purified by SiO2 (50˜70% ethyl acetate/Hexanes) to yield 4-(4-hydroxymethyl-4-methyl-cyclohex-1-enyl)-phenol as a liquid.
Quantity
102 mg
Type
reactant
Reaction Step One
Name
Quantity
0.5 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:8][C:9]1[CH:14]=[CH:13][C:12]([C:15]2[CH2:20][CH2:19][C:18]([CH2:22][OH:23])([CH3:21])[CH2:17][CH:16]=2)=[CH:11][CH:10]=1)C1C=CC=CC=1.B(Cl)(Cl)Cl>C(Cl)Cl>[OH:23][CH2:22][C:18]1([CH3:21])[CH2:19][CH2:20][C:15]([C:12]2[CH:11]=[CH:10][C:9]([OH:8])=[CH:14][CH:13]=2)=[CH:16][CH2:17]1

Inputs

Step One
Name
Quantity
102 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=CC=C(C=C1)C1=CCC(CC1)(C)CO
Name
Quantity
0.5 mL
Type
reactant
Smiles
B(Cl)(Cl)Cl
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was then stirred at −78° C. for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was then quenched with aqueous saturated NaHCO3 (30 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (60 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
purified by SiO2 (50˜70% ethyl acetate/Hexanes)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
OCC1(CC=C(CC1)C1=CC=C(C=C1)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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